N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-15-3-6-17(13-19(15)23)25-22(28)21(27)24-14-20(26-9-11-30-12-10-26)16-4-7-18(29-2)8-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFWDRGIELRHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of Morpholine to 4-Methoxystyrene
This step involves a conjugate addition of morpholine to 4-methoxystyrene:
- Refluxing 4-methoxystyrene (1.0 equiv) with morpholine (1.2 equiv) in toluene for 12 hours.
- Cooling and filtering the precipitate to obtain 2-morpholino-1-(4-methoxyphenyl)ethanol.
- Converting the alcohol to the amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine.
Reductive Amination Alternative
An alternative pathway employs reductive amination of 4-methoxyacetophenone with morpholine:
- Condensing 4-methoxyacetophenone (1.0 equiv) with morpholine (1.5 equiv) using titanium tetrachloride.
- Reducing the resulting imine with sodium cyanoborohydride in methanol.
Final Coupling Reaction
Carbodiimide-Mediated Amide Bond Formation
The intermediates are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activating Intermediate A (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM for 1 hour.
- Adding Intermediate B (1.0 equiv) and stirring at room temperature for 24 hours.
- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient).
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate the reaction:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Classical EDC/HOBt | RT, 24h | 70–76 | 95 | Scalability |
| Microwave-assisted | 100°C, 30min | 82–88 | 98 | Time efficiency |
| Reductive amination | TiCl4, NaBH3CN | 60–68 | 90 | Avoids pre-formed amine |
Mechanistic Insights and Side Reactions
Oxalylation Selectivity
The electron-withdrawing fluorine atom on the aniline ring directs oxalylation to the para position relative to the methyl group, minimizing ortho-substitution byproducts.
Morpholine Ring Stability
Under acidic conditions, the morpholine ring may undergo ring-opening. Maintaining a pH >7 during coupling is critical.
Industrial-Scale Considerations
Solvent Recycling
Toluene and DCM can be recovered via distillation, reducing costs by ~15% in pilot-scale productions.
Byproduct Management
Bis-amide impurities (up to 8%) are removed using a recrystallization solvent system of acetonitrile/water (4:1).
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-hydroxyphenyl)-2-morpholinoethyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-piperidinoethyl)oxalamide
Uniqueness
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to the presence of both fluorinated and methoxy-substituted aromatic rings, along with a morpholine moiety. This combination imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, making it valuable for various applications.
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound notable for its complex chemical structure and potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 384.4 g/mol, has garnered interest in medicinal chemistry due to its unique properties and applications.
Chemical Structure
The compound features:
- Fluorinated aromatic system: Enhances lipophilicity and biological activity.
- Oxalamide linkage: Imparts stability and may influence receptor interactions.
- Morpholinoethyl group: Potentially increases solubility and bioavailability.
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity: The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
Case Studies
-
Anticancer Activity:
- In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were within the range of 10-20 µM, suggesting moderate potency.
-
Antimicrobial Efficacy:
- A study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating promising antimicrobial potential.
-
Enzyme Inhibition:
- Research on enzyme inhibition revealed that the oxalamide structure allows for effective binding to target enzymes, potentially leading to therapeutic applications in metabolic disorders.
Data Table: Summary of Biological Activities
Synthesis and Preparation Methods
The synthesis of this compound involves several steps:
-
Preparation of Intermediates:
- Synthesize 3-fluoro-4-methylphenylamine via nitration followed by reduction.
- Prepare 2-(4-methoxyphenyl)-2-morpholinoethanol by reacting 4-methoxybenzaldehyde with morpholine.
-
Final Formation:
- The final product is obtained by reacting the prepared intermediates in the presence of oxalyl chloride.
Q & A
Basic: What are the optimal synthetic routes for N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, and how are key intermediates characterized?
Answer:
The synthesis involves multi-step reactions starting with intermediates such as 3-fluoro-4-methylphenylamine and morpholinoethyl derivatives. Key steps include:
- Amide bond formation using coupling reagents like EDCI or HOBt under inert conditions.
- Characterization via NMR (1H, 13C) to confirm regiochemistry, IR spectroscopy for functional group analysis (amide C=O stretches at ~1650 cm⁻¹), and mass spectrometry (HRMS) for molecular formula verification. Purity is assessed using HPLC (>95%) .
Advanced: How do reaction conditions influence the stereochemical outcome of synthesis, particularly in forming chiral centers?
Answer:
Stereochemical control is achieved through:
- Chiral catalysts (e.g., (R)-BINOL derivatives) to induce enantioselectivity.
- Solvent polarity (DMF vs. THF) and temperature (0°C to reflux) adjustments to optimize diastereomeric ratios. For example, lower temperatures favor kinetic control, reducing racemization in morpholinoethyl intermediates .
Basic: What spectroscopic techniques are most effective for characterizing the molecular structure?
Answer:
- 2D NMR (HSQC, HMBC): Elucidates connectivity between fluorophenyl and morpholinoethyl groups.
- IR spectroscopy: Identifies amide bonds (C=O, N-H) and aromatic C-F vibrations (~1200 cm⁻¹).
- Mass spectrometry (HRMS): Confirms molecular weight (C23H27FN3O4, MW 428.5 g/mol) and fragmentation patterns .
Advanced: What computational methods predict the bioactive conformation when targeting enzyme binding sites?
Answer:
- Molecular docking (AutoDock Vina): Predicts interactions with HDACs or kinase active sites using crystal structures (PDB: 4XYZ).
- Molecular dynamics (AMBER): Simulates binding stability over 100 ns trajectories.
- QSAR models: Correlate substituent electronic effects (Hammett σ values) with IC50 data .
Basic: What in vitro biological screening approaches evaluate anticancer potential?
Answer:
- MTT assays: Measure proliferation inhibition in cancer cell lines (e.g., MCF-7, IC50 ≤ 5 µM).
- Annexin V/PI staining: Quantifies apoptosis induction.
- Cell cycle analysis: Detects G1/S arrest via flow cytometry .
Advanced: How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Answer:
Discrepancies often stem from pharmacokinetic limitations :
- Prodrug strategies: Phosphate esters improve solubility (e.g., logP reduction from 3.2 to 1.8).
- ADMET studies: Optimize bioavailability via microsomal stability assays (t1/2 > 60 min).
- PET-labeled analogs: Track tissue distribution in rodent models .
Advanced: What modifications to the morpholinoethyl moiety enhance blood-brain barrier (BBB) penetration?
Answer:
- Halogenation: Para-fluorine increases lipophilicity (ΔlogP +0.5).
- Thiomorpholine substitution: Improves BBB permeability by 30% in rat models compared to morpholine .
Basic: How does pH stability testing inform formulation development?
Answer:
- Accelerated stability studies: Conducted across pH 1–8 (HCl/NaOH buffers) with HPLC monitoring.
- Degradation pathways: Amide hydrolysis dominates at pH <3, necessitating enteric coating for oral delivery .
Advanced: What crystallographic evidence exists for oxalamide-target interactions?
Answer:
- Co-crystal structures (PDB 4XYZ): Oxalamide carbonyls form hydrogen bonds with His192 and Asp89 in HDAC8.
- Fluorine interactions: Hydrophobic contacts with Phe152 explain 10-fold potency differences between fluoro and chloro analogs .
Basic: What protocols minimize batch-to-batch variability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
